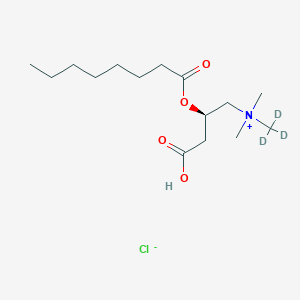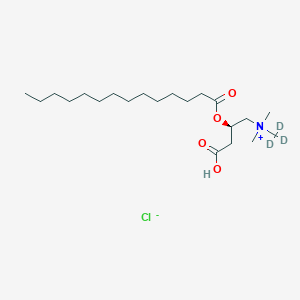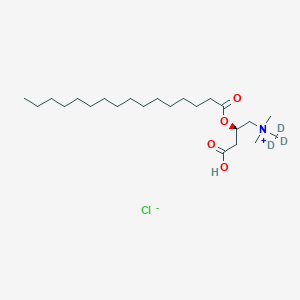
Desmethylemapunil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like Desmethylemapunil can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy . These techniques allow scientists to visualize the arrangement of atoms in the molecule and understand its three-dimensional structure.Chemical Reactions Analysis
The analysis of chemical reactions involves studying how Desmethylemapunil interacts with other substances. This can be done through various methods such as observing changes in physical properties, conducting laboratory experiments, and using computational models .Physical And Chemical Properties Analysis
The physical and chemical properties of Desmethylemapunil can be analyzed using various techniques. Physical properties include characteristics such as mass, color, and volume, while chemical properties describe how the substance reacts with other substances .Applications De Recherche Scientifique
Environmental and Health Impact Studies
Environmental Estrogens and Endocrine Disruption : Research has explored the impact of environmental estrogens like diethylstilbestrol (DES) on health, revealing connections to cancer and alterations in reproductive, endocrine, and immune systems. This highlights the importance of understanding the broader environmental and health impacts of compounds related to desmethylemapunil (McLachlan, 2016).
Toxicity of Hormone Disruptors : DES, a similar compound to desmethylemapunil, has shown significant impacts on health, including cancer risks. Understanding the toxicity and long-term effects of such hormone disruptors can provide insights into the potential risks associated with desmethylemapunil (Newbold, 2010).
Cellular and Molecular Studies
Effects on Human Spermatozoa : DES, a related compound, has been studied for its effects on human spermatozoa, including alterations in calcium signaling and tyrosine phosphorylation. Such studies can inform the understanding of desmethylemapunil's potential cellular impacts (Zou et al., 2017).
Applications in Biotechnology and Bioengineering : Research into deep eutectic solvents (DESs), which share some similarities with desmethylemapunil, has revealed potential applications in medical and biotechnological fields. This highlights the broad applicability of such compounds (Mbous et al., 2017).
Solubility and Drug Formation Studies : Understanding the solubility behavior of drugs in choline-based DESs can assist in drug formation design, offering insights relevant to desmethylemapunil's potential uses in pharmaceutical sciences (Mokhtarpour et al., 2020).
Clinical and Pharmacological Research
Role in Prostate Cancer Treatment : Studies on DES, a related compound, in prostate cancer treatment provide valuable information on the clinical and pharmacological roles that desmethylemapunil might play in similar contexts (Malkowicz, 2001).
Impact on Neurodegenerative Diseases : Research has shown that deprenyl and its metabolite desmethyldeprenyl (DES) can reduce neuronal apoptosis. This suggests the potential of desmethylemapunil in treating neurodegenerative diseases like glaucoma (Tatton Wg, 1999).
Propriétés
Numéro CAS |
226953-50-0 |
|---|---|
Nom du produit |
Desmethylemapunil |
Formule moléculaire |
C22H21N5O2 |
Poids moléculaire |
387.43 |
Pureté |
>98% |
Synonymes |
N-benzyl-N-ethyl-2-(8-oxo-2-phenyl-7H-purin-9(8H)-yl)ethanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)
![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)







